molecular formula C13H13NO3 B1304919 Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate CAS No. 27149-59-3

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate

Cat. No. B1304919
CAS RN: 27149-59-3
M. Wt: 231.25 g/mol
InChI Key: WGGBUPQMVJZVIO-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate” is a chemical compound with the CAS Number: 65576-66-1 . It has a molecular weight of 217.22 . The IUPAC name for this compound is methyl (2Z)-2-cyano-3-(4-methoxyphenyl)-2-propenoate .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate” were not found in the search results, a related compound, ethyl 3-cyano-2-(4-methoxyphenyl)prop-2-enoate, was synthesized by reacting it with cyanoacetohydrazide in absolute ethanol containing a few drops of piperidine as a catalyst . This might provide some insight into potential synthesis methods for “Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate”.


Molecular Structure Analysis

The InChI code for “Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate” is 1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7- . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate” is a powder that is stored at room temperature . It has a melting point of 104-105 degrees Celsius .

Safety And Hazards

“Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-cyano-3-(4-methoxyphenyl)but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9(12(8-14)13(15)17-3)10-4-6-11(16-2)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGBUPQMVJZVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801249700
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate

CAS RN

27149-59-3
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27149-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801249700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-cyano-3-(4-methoxyphenyl)-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester; a-cyano-β-phenyl cinnamic acid ethyl ester; a-cyano-β-phenyl cinnamic acid isooctyl ester; and the like.
Name
a-cyano-β-methyl-4-methoxy cinnamic acid butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
a-cyano-β-phenyl cinnamic acid isooctyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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